

# Semaglutide Acetate vs. Dulaglutide: A Comparative Analysis of Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Semaglutide acetate |           |
| Cat. No.:            | B15602793           | Get Quote |

A detailed examination of two leading GLP-1 receptor agonists, **semaglutide acetate** and dulaglutide, reveals nuances in their cardiovascular benefits. While both medications have demonstrated significant efficacy in reducing cardiovascular risk in patients with type 2 diabetes, recent head-to-head real-world evidence and indirect comparisons of their pivotal cardiovascular outcome trials (CVOTs) suggest potential differences in the magnitude of their protective effects.

This guide provides a comprehensive comparison of semaglutide and dulaglutide on cardiovascular outcomes, intended for researchers, scientists, and drug development professionals. The analysis is based on data from key clinical trials and real-world studies, with a focus on major adverse cardiovascular events (MACE).

### **Quantitative Analysis of Cardiovascular Outcomes**

The following table summarizes the key cardiovascular outcome data from the pivotal trials for semaglutide (SUSTAIN 6) and dulaglutide (REWIND), as well as a recent head-to-head real-world study (REACH).



| Outcome                              | Semaglutide<br>(SUSTAIN 6) vs.<br>Placebo                      | Dulaglutide<br>(REWIND) vs.<br>Placebo   | Semaglutide vs.<br>Dulaglutide<br>(REACH Study) |
|--------------------------------------|----------------------------------------------------------------|------------------------------------------|-------------------------------------------------|
| Primary Composite Outcome (MACE)     | HR: 0.74 (95% CI,<br>0.58-0.95); P<0.001<br>for noninferiority | HR: 0.88 (95% CI,<br>0.79-0.99); P=0.026 | HR: 0.77 (95% CI,<br>0.71-0.84)                 |
| Cardiovascular Death                 | HR: 0.98 (95% CI,<br>0.66-1.44)                                | HR: 0.91 (95% CI,<br>0.78-1.06)          | Not Reported                                    |
| Non-fatal Myocardial<br>Infarction   | HR: 0.74 (95% CI, 0.51-1.08)                                   | HR: 0.96 (95% CI,<br>0.79-1.16)          | HR: 0.94 (95% CI,<br>0.91-0.97)                 |
| Non-fatal Stroke                     | HR: 0.61 (95% CI,<br>0.38-0.99)                                | HR: 0.76 (95% CI,<br>0.61-0.95)          | HR: 0.90 (95% CI,<br>0.87-0.93)                 |
| All-Cause Mortality                  | Not significant                                                | HR: 0.90 (95% CI,<br>0.80-1.01)          | HR: 0.75 (95% CI,<br>0.72-0.78)                 |
| Hospitalization for<br>Heart Failure | Not significant                                                | Not significant                          | HR: 0.88 (95% CI,<br>0.85-0.91)                 |
| Expanded MACE                        | Not Reported                                                   | Not Reported                             | HR: 0.75 (95% CI,<br>0.70-0.82)                 |

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. Expanded MACE in the REACH study included hospitalization for unstable angina or heart failure.[1][2][3][4][5][6][7] HR = Hazard Ratio; CI = Confidence Interval.

### **Experimental Protocols**

The cardiovascular benefits of semaglutide and dulaglutide were established in two major cardiovascular outcome trials: SUSTAIN 6 and REWIND, respectively.

# SUSTAIN 6 (Trial to Evaluate Cardiovascular and Other Long-term Outcomes with Semaglutide in Subjects with



#### **Type 2 Diabetes)**

- Objective: To assess the cardiovascular safety of once-weekly subcutaneous semaglutide compared to placebo in patients with type 2 diabetes at high cardiovascular risk.[4][7] The primary hypothesis was non-inferiority.[4][7]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter, international trial.
   [5]
- Participants: 3,297 patients with type 2 diabetes and a high risk of cardiovascular events were randomized to receive either semaglutide (0.5 mg or 1.0 mg) or placebo once weekly for 104 weeks.[4][5][7]
- Inclusion Criteria: Patients with type 2 diabetes who were drug-naïve or treated with one or more glucose-lowering drugs, with an HbA1c of 7.0% or greater, and who were aged 50 years or older with established cardiovascular disease or chronic kidney disease, or 60 years or older with at least one cardiovascular risk factor.
- Primary Endpoint: The primary composite outcome was the first occurrence of a major adverse cardiovascular event (MACE), defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[4][5][7]
- Statistical Analysis: A time-to-event analysis was performed using a Cox proportional-hazards model to assess non-inferiority, with a pre-specified non-inferiority margin of 1.8 for the hazard ratio.[8]

# REWIND (Researching Cardiovascular Events with a Weekly Incretin in Diabetes)

- Objective: To assess the effect of once-weekly dulaglutide on major adverse cardiovascular events in a broad population of patients with type 2 diabetes with and without established cardiovascular disease.[5][9][10]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter, international trial.
   [2][11]



- Participants: 9,901 patients with type 2 diabetes were randomized to receive either dulaglutide 1.5 mg or placebo once weekly. The median follow-up was 5.4 years.[3][5][6][10]
- Inclusion Criteria: Adults with type 2 diabetes with a history of a cardiovascular event or cardiovascular risk factors.[2][11] A key feature of the REWIND trial was the inclusion of a majority of participants (69%) without established cardiovascular disease at enrollment.[10]
- Primary Endpoint: The primary composite outcome was the first occurrence of a major adverse cardiovascular event (MACE), defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[9][11]
- Statistical Analysis: A time-to-event analysis was conducted using a Cox proportionalhazards model to test for superiority of dulaglutide over placebo.

## **Signaling Pathways**

The cardiovascular benefits of GLP-1 receptor agonists like semaglutide and dulaglutide are mediated through multiple signaling pathways. These pathways are activated upon binding of the agonist to the GLP-1 receptor, which is expressed in various cardiovascular tissues, including the heart and blood vessels.





Click to download full resolution via product page

Caption: GLP-1 Receptor Agonist Signaling Pathway in the Cardiovascular System.

#### Conclusion

Both semaglutide and dulaglutide have demonstrated clear cardiovascular benefits in patients with type 2 diabetes. The SUSTAIN 6 and REWIND trials established their efficacy in reducing major adverse cardiovascular events compared to placebo.[4][6] The recent head-to-head real-world evidence from the REACH study suggests that semaglutide may be associated with a greater reduction in MACE and all-cause mortality compared to dulaglutide in a Medicare population with established atherosclerotic cardiovascular disease.[1][2] However, it is important to consider the differences in the trial populations of SUSTAIN 6 and REWIND, with the latter including a larger proportion of patients without established cardiovascular disease. [10] The observed differences in outcomes may be influenced by these population



characteristics. Further head-to-head randomized controlled trials are needed to definitively compare the cardiovascular efficacy of these two important therapies. The underlying mechanisms for their cardiovascular benefits are multifactorial, involving direct effects on the vasculature and heart through established signaling pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Dulaglutide and cardiovascular outcomes in type 2 diabetes (REWIND): a double-blind, randomised placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cardiovascular Safety and Benefits of Semaglutide in Patients With Type 2 Diabetes: Findings From SUSTAIN 6 and PIONEER 6 [frontiersin.org]
- 8. A population-adjusted indirect comparison of cardiovascular benefits of once-weekly subcutaneous semaglutide and dulaglutide in the treatment of patients with type 2 diabetes, with or without established cardiovascular disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Semaglutide Acetate vs. Dulaglutide: A Comparative Analysis of Cardiovascular Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602793#comparative-analysis-of-semaglutide-acetate-and-dulaglutide-on-cardiovascular-outcomes]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com